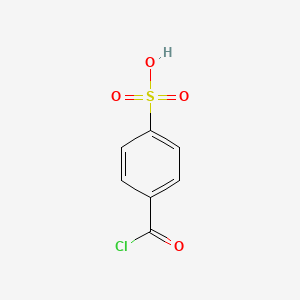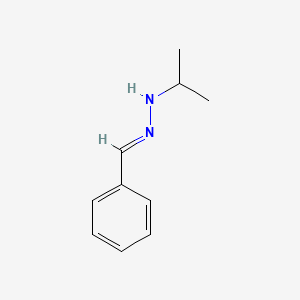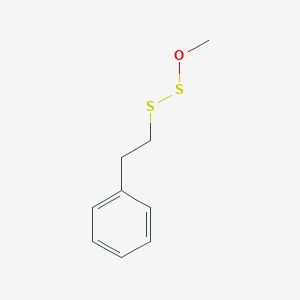
1-Methoxy-2-phenethyldisulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-2-phenethyldisulfane is an organic compound characterized by the presence of a methoxy group and a phenethyl group attached to a disulfane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-phenethyldisulfane can be synthesized through several methods. One common approach involves the reaction of 2-phenylethanethiol with methanesulfenyl chloride under controlled conditions. The reaction typically proceeds as follows:
C6H5CH2CH2SH+CH3SCl→C6H5CH2CH2S-SCH3+HCl
The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-Methoxy-2-phenethyldisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the disulfane bond can be achieved using reducing agents like lithium aluminum hydride, yielding thiols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-Methoxy-2-phenethyldisulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 1-Methoxy-2-phenethyldisulfane exerts its effects depends on the specific application. In biological systems, it may interact with cellular thiols, leading to the formation of mixed disulfides and affecting redox balance. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile tool in modulating biochemical pathways.
相似化合物的比较
1-Methoxy-2-phenylethylamine: Similar structure but with an amine group instead of a disulfane.
2-Phenylethanethiol: Lacks the methoxy group and has a thiol group instead.
Diphenyl disulfide: Contains two phenyl groups attached to a disulfane backbone.
Uniqueness: 1-Methoxy-2-phenethyldisulfane is unique due to the presence of both a methoxy group and a phenethyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.
属性
分子式 |
C9H12OS2 |
|---|---|
分子量 |
200.3 g/mol |
IUPAC 名称 |
2-(methoxydisulfanyl)ethylbenzene |
InChI |
InChI=1S/C9H12OS2/c1-10-12-11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI 键 |
YXAFNMJVJQBDGG-UHFFFAOYSA-N |
规范 SMILES |
COSSCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


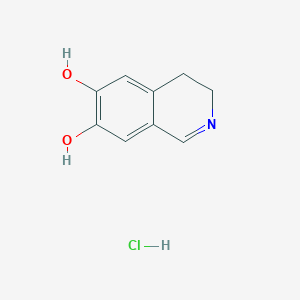
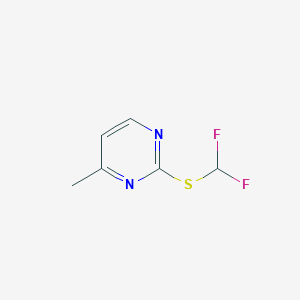
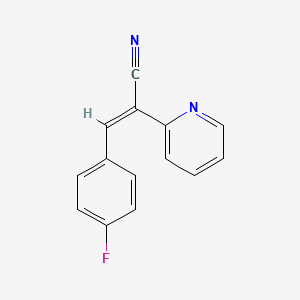

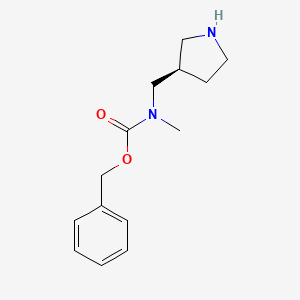



![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)
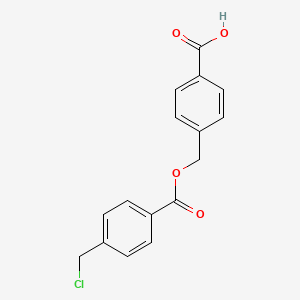
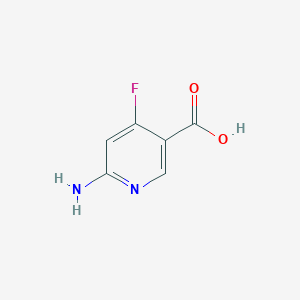
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
